3-Acetyl-2-sulfanylideneimidazolidin-4-one
Description
3-Acetyl-2-sulfanylideneimidazolidin-4-one is a chemical compound . It is also known by its CAS number: 32085-04-4 .
Synthesis Analysis
The synthesis of 3-Acetyl-2-sulfanylideneimidazolidin-4-one and similar compounds has been discussed in several papers . For instance, one method involves the reaction of cinnamaldehyde with thiosemicarbazide to give substituted thiosemicarbazone, followed by cyclization with phenacyl bromide or ethyl chloroacetate, respectively, in the presence of sodium acetate . Another method involves the Knoevenagel condensation of 1-acetyl-2-sulfanylideneimidazolidin-4-one with 2-chloroquinoline-3-carbaldehyde derivatives .Molecular Structure Analysis
The exact chemical structure of 3-Acetyl-2-sulfanylideneimidazolidin-4-one has not yet been determined as it can potentially exist in several tautomeric and geometric forms . The geometries of all the theoretically possible structures of the studied compounds were optimized using the density functional theory level using the B3LYP functional and the 6-311++G** basis set .Chemical Reactions Analysis
The reaction of 3-Acetyl-2-sulfanylideneimidazolidin-4-one with 4-florobenzaldehyde in the presence of piperidine under fusion led to the formation of 5- (4-fluorobenzylidene)-3- [ (3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one . This compound was then acylated with acetic anhydride under reflux to produce 1-acetyl-5- (4-fluorobenzylidene)-3- [ (3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one .properties
IUPAC Name |
3-acetyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-4(9)2-6-5(7)10/h2H2,1H3,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZAQHCBPSRNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458988 | |
Record name | 3-Acetyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
32085-04-4 | |
Record name | 3-Acetyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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